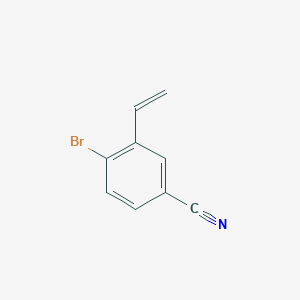

4-Bromo-3-ethenylbenzonitrile

Description

BenchChem offers high-quality 4-Bromo-3-ethenylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-ethenylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-ethenylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN/c1-2-8-5-7(6-11)3-4-9(8)10/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDGDDRXFFMMEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC(=C1)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Bromo-3-ethenylbenzonitrile chemical structure and properties

Technical Monograph: 4-Bromo-3-ethenylbenzonitrile

Executive Summary

4-Bromo-3-ethenylbenzonitrile (CAS: 2229330-00-9), also known as 4-bromo-3-vinylbenzonitrile, is a high-value tris-functionalized arene intermediate.[1][2][3][4][5][6] Its structural uniqueness lies in the ortho-positioning of a reactive vinyl group relative to an aryl bromide, combined with a meta-nitrile handle. This specific geometry positions the molecule as a "linchpin" scaffold for the rapid assembly of fused heterocycles (e.g., isoquinolines, indoles) via palladium-catalyzed cascade sequences. It serves as a critical building block in medicinal chemistry for kinase inhibitors and in materials science for functionalized styrene-based polymers.

Part 1: Chemical Identity & Physiochemical Profile

This section provides the verified chemical identifiers and physical properties necessary for procurement and characterization.

| Property | Data / Specification |

| IUPAC Name | 4-Bromo-3-ethenylbenzonitrile |

| Common Synonyms | 4-Bromo-3-vinylbenzonitrile; 3-Cyano-6-bromostyrene |

| CAS Number | 2229330-00-9 |

| Molecular Formula | C₉H₆BrN |

| Molecular Weight | 208.06 g/mol |

| SMILES | C=CC1=C(C=CC(=C1)C#N)Br |

| Appearance | Pale yellow oil or low-melting solid (often stabilized) |

| Stabilizer | Typically contains 4-tert-Butylcatechol (TBC) to inhibit polymerization |

| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in water |

| Storage Conditions | 2–8°C (Refrigerate), Inert atmosphere (Argon/Nitrogen), Light-sensitive |

Part 2: Synthetic Routes & Process Chemistry

The synthesis of 4-bromo-3-ethenylbenzonitrile is most reliably achieved via the Wittig olefination of its aldehyde precursor. This route offers high regiocontrol compared to direct halogenation methods.

Primary Route: Wittig Olefination

Precursor: 4-Bromo-3-formylbenzonitrile (CAS: 89003-95-2)

Reaction Logic: The aldehyde at the C3 position is converted to a terminal alkene using a methyltriphenylphosphonium bromide ylide. The nitrile and aryl bromide functionalities remain inert under these conditions, provided the temperature is controlled to prevent nucleophilic attack on the nitrile.

Step-by-Step Protocol:

-

Ylide Formation:

-

Suspend methyltriphenylphosphonium bromide (1.1 equiv) in anhydrous THF under Argon.

-

Cool to 0°C. Slowly add Potassium tert-butoxide (KOtBu, 1.1 equiv).

-

Observation: The solution turns bright yellow, indicating the formation of the phosphonium ylide. Stir for 30 minutes.

-

-

Addition:

-

Reaction & Workup:

-

Warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Quench with saturated NH₄Cl solution.

-

Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄.

-

-

Purification:

-

Concentrate under reduced pressure (keep bath <40°C to prevent polymerization).

-

Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

-

Yield: Typically 85–92%.

-

Caption: Wittig olefination pathway converting the C3-formyl group to the vinyl handle while preserving the Br/CN motifs.

Part 3: Reactivity & Functionalization

The core value of this molecule is its Orthogonal Reactivity . It possesses three distinct chemical handles that can be engaged sequentially without cross-interference.

-

Site A (C4-Bromine): A handle for Pd-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig).

-

Site B (C3-Vinyl): A handle for Heck reactions, olefin metathesis, or radical additions.

-

Site C (C1-Nitrile): A handle for nucleophilic attack (to tetrazoles/amidines) or hydrolysis (to acids).

The "Ortho-Effect" Strategy

The proximity of the Vinyl (Site B) and Bromine (Site A) groups allows for Intramolecular Heck Reactions . This is the primary strategy for synthesizing isoquinolines and indoles.

Mechanism: Pd-Catalyzed Annulation to Isoquinolines

-

Reagents: Primary amine (R-NH₂), Pd(OAc)₂, Phosphine ligand, Base (Cs₂CO₃).

-

Sequence:

-

Amination: The amine attacks the vinyl group (hydroamination) or the nitrile (if Lewis acid catalyzed), but more commonly, an external alkyne or amine is used in a cascade.

-

Heck Cyclization: The Pd inserts into the C-Br bond, coordinates to the pendant alkene (or an introduced alkene), and cyclizes.

-

Caption: Orthogonal reactivity map highlighting the divergent synthetic pathways available from the tris-functionalized core.

Part 4: Applications in Drug Discovery

Kinase Inhibitor Scaffolds (Isoquinolines)

Many kinase inhibitors (e.g., for EGFR or VEGFR) utilize an isoquinoline or quinoline core. This intermediate allows for the construction of 4,7-disubstituted isoquinolines (using the CN as the C7 handle and the Br/Vinyl for the ring construction).

-

Workflow: React 4-bromo-3-ethenylbenzonitrile with a tert-butyl imine or similar nitrogen source under Pd-catalysis to close the ring, yielding a 7-cyanoisoquinoline derivative.

Covalent Inhibitor Warheads

While the vinyl group is often the "warhead" (reacting with Cysteine), in this molecule, the vinyl group is usually consumed to build the scaffold. However, if the Br is coupled first (Suzuki), the vinyl group can be retained to act as a Michael acceptor in the final drug candidate, targeting cysteine residues in the ATP-binding pocket of enzymes.

Part 5: Handling, Safety, and Stability

Safety Profile:

-

GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Lachrymator: Like many benzyl halides and styrenes, this compound can be irritating to mucous membranes. Handle in a fume hood.

Stability Protocol:

-

Polymerization Risk: The styrene moiety is prone to auto-polymerization, especially under heat or light.

-

Mitigation: Commercial samples are stabilized with 4-tert-butylcatechol (TBC) or Hydroquinone . If the compound is distilled or purified (removing the inhibitor), it must be used immediately or stored at -20°C.

-

Purification Note: When running column chromatography, the inhibitor is separated. The pure fractions should be concentrated at low temperature (<30°C) and re-stabilized if not used immediately.

References

-

Sigma-Aldrich / Merck. Product Specification: 4-Bromo-3-formylbenzonitrile (Precursor). Retrieved from .

-

BLD Pharm. Product Datasheet: 4-Bromo-3-vinylbenzonitrile (CAS 2229330-00-9).[1][2][3][4][5] Retrieved from .

-

Organic Chemistry Portal. Heck Reaction: Mechanism and Recent Literature. Retrieved from .

-

Ma, S., & Jiao, N. (2002). Palladium-Catalyzed Cyclization Reactions for the Synthesis of Isoquinolines.[11] Journal of the American Chemical Society.[10] (General reference for o-halo-alkenyl cyclization).

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzonitrile derivatives. Retrieved from .

Sources

- 1. 42872-74-2|3-Bromo-4-methylbenzonitrile|BLD Pharm [bldpharm.com]

- 2. bldpharm.com [bldpharm.com]

- 3. 263159-64-4|2-Bromo-3-methylbenzonitrile|BLD Pharm [bldpharm.com]

- 4. 2039-88-5|2-Bromostyrene|BLD Pharm [bldpharm.com]

- 5. 75344-77-3|4-Bromo-3,5-dimethylbenzonitrile|BLD Pharm [bldpharm.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. prepchem.com [prepchem.com]

- 8. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Heck reaction - Wikipedia [en.wikipedia.org]

- 10. Heck Reaction [organic-chemistry.org]

- 11. Isoquinoline synthesis [organic-chemistry.org]

Comprehensive Technical Guide on 4-Bromo-3-vinylbenzonitrile (CAS: 2229330-00-9): Synthesis, Sourcing, and Applications

Executive Summary

In the landscape of advanced organic synthesis and drug discovery, bifunctional and trifunctional aromatic building blocks are critical for developing complex molecular architectures. 4-Bromo-3-vinylbenzonitrile (CAS: 2229330-00-9) [1] has emerged as a highly versatile intermediate. It features three distinct, orthogonally reactive sites: an electrophilic aryl bromide, a polymerizable/nucleophilic vinyl group, and an electron-withdrawing nitrile moiety.

As a Senior Application Scientist, I have designed this technical guide to provide researchers and drug development professionals with a rigorous, field-proven overview of this compound. This whitepaper details its physicochemical profile, commercial sourcing metrics, a self-validating synthetic protocol, and its mechanistic utility in downstream applications.

Structural Identity & Physicochemical Profiling

Understanding the structural parameters of 4-Bromo-3-vinylbenzonitrile is essential for predicting its behavior in cross-coupling reactions and polymerization matrices. The electron-withdrawing nature of the nitrile group significantly alters the electron density of the aromatic ring, directly impacting the oxidative addition rates at the C-Br bond.

Table 1: Physicochemical and Structural Data

| Parameter | Value / Description |

| Chemical Name | 4-Bromo-3-vinylbenzonitrile |

| CAS Number | 2229330-00-9 |

| Molecular Formula | C₉H₆BrN |

| Molecular Weight | 208.05 g/mol |

| SMILES String | N#CC1=CC(C=C)=C(Br)C=C1 |

| Physical State | Solid / Crystalline Powder (at standard conditions) |

| Key Functional Groups | Aryl Bromide (-Br), Vinyl (-CH=CH₂), Nitrile (-C≡N) |

Commercial Sourcing & Supply Chain Integrity

When sourcing highly reactive vinyl monomers, chemical integrity during transit is paramount. The unhindered vinyl group is highly susceptible to auto-polymerization initiated by ambient light, heat, or trace radicals. Consequently, authoritative suppliers provide this compound stabilized with TBC (4-tert-butylcatechol) . TBC acts as a radical scavenger, terminating early-stage radical chains and ensuring the monomer remains stable during long-term storage.

Table 2: Commercial Sourcing and Quality Control Metrics

| Supplier | Catalog / Product ID | Purity Standard | Stabilization Metric |

| [1] | BD01335235 | ≥ 95% | Stabilized with 10-50 ppm TBC |

| [2] | BD01335235 | ≥ 95% | Stabilized with TBC |

| ChemicalBook Global [3] | 2229330-00-9 | Custom Synthesis | Varies by vendor |

Analytical Validation: Upon receipt, laboratories should validate batch integrity using ¹H NMR (to confirm the presence of the distinct vinyl doublet-of-doublets at ~5.3–5.8 ppm and ~6.8–7.2 ppm) and HPLC (to verify purity and absence of polymeric degradation products).

Strategic Synthesis & Mechanistic Pathways

For laboratories opting for in-house synthesis, 4-Bromo-3-vinylbenzonitrile can be efficiently accessed via the Wittig Olefination of the commercially available precursor, 4-bromo-3-formylbenzonitrile (CAS: 89003-95-2) [4].

Self-Validating Protocol: Wittig Olefination

Causality Focus: The use of a strong, non-nucleophilic base ensures complete ylide formation without unwanted nucleophilic attack on the sensitive nitrile group.

Step 1: Ylide Generation

-

Suspend 1.2 equivalents of Methyltriphenylphosphonium bromide in anhydrous Tetrahydrofuran (THF) under a strict Argon atmosphere to prevent oxidative degradation.

-

Cool the suspension to 0 °C using an ice bath.

-

Add 1.2 equivalents of Potassium tert-butoxide (t-BuOK) portion-wise. Mechanistic Insight: t-BuOK deprotonates the phosphonium salt, generating the active, bright-yellow phosphorus ylide. Stir for 30 minutes.

Step 2: Carbonyl Addition 4. Dissolve 1.0 equivalent of 4-bromo-3-formylbenzonitrile in a minimal volume of anhydrous THF. 5. Add the aldehyde solution dropwise to the ylide at 0 °C. The reaction transitions from a yellow suspension to a pale mixture as the ylide attacks the electrophilic carbonyl carbon, forming the oxaphosphetane intermediate.

Step 3: Workup & Isolation 6. Allow the reaction to warm to room temperature and stir for 2 hours. 7. Quench the reaction with saturated aqueous NH₄Cl to neutralize residual base and halt side reactions. 8. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

Step 4: Purification & Stabilization (Critical) 9. Concentrate the filtrate under reduced pressure (keep bath temperature < 35 °C to prevent thermal polymerization). 10. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). 11. Immediate Stabilization: Immediately add 10-50 ppm of TBC to the purified fractions before final solvent evaporation to yield stable 4-Bromo-3-vinylbenzonitrile.

Figure 1: Synthetic workflow for 4-Bromo-3-vinylbenzonitrile via Wittig olefination.

Orthogonal Reactivity & Downstream Applications

The true value of 4-Bromo-3-vinylbenzonitrile lies in its orthogonal reactivity, allowing selective functionalization in drug discovery and materials science.

-

The Aryl Bromide (Pd-Catalyzed Cross-Coupling): The strongly electron-withdrawing nitrile (-CN) group decreases the electron density of the aromatic ring. This electronic depletion facilitates the oxidative addition of Pd(0) into the C-Br bond, drastically lowering the activation energy for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This site is typically functionalized first to build biaryl architectures.

-

The Vinyl Group (Metathesis & Polymerization): The terminal olefin can undergo Olefin Metathesis (using Grubbs' catalysts) to yield substituted styrenes, or it can be subjected to radical-initiated polymerization to create highly functionalized, nitrile-bearing polystyrene analogs for advanced material applications.

-

The Nitrile Group (Reduction & Hydrolysis): Post-coupling, the -CN group serves as a masked amine or acid. It can be cleanly reduced to a primary benzylamine (using LiAlH₄ or catalytic hydrogenation) or hydrolyzed to a carboxylic acid, providing critical hydrogen-bond donors/acceptors for active pharmaceutical ingredients (APIs).

Figure 2: Orthogonal reactivity pathways of 4-Bromo-3-vinylbenzonitrile in downstream applications.

References

Molecular weight and formula of 4-Bromo-3-ethenylbenzonitrile

An In-depth Technical Guide to 4-Bromo-3-ethenylbenzonitrile

A Note to Our Scientific Audience:

Extensive research for publicly available scientific data on 4-Bromo-3-ethenylbenzonitrile (also known as 4-Bromo-3-vinylbenzonitrile) has revealed a significant scarcity of information regarding its specific molecular weight, chemical formula, synthesis, and applications. The available scientific literature and chemical databases predominantly feature the closely related compound, 4-Bromo-3-ethylbenzonitrile .

It is crucial for researchers, scientists, and drug development professionals to distinguish between these two molecules, as the presence of an ethenyl (vinyl) group versus an ethyl group imparts distinct chemical properties and reactivity. The ethenyl group, with its double bond, offers a reactive site for various chemical transformations, such as polymerization and addition reactions, which are not available to the saturated ethyl group.

This guide will proceed by presenting the available data for the more documented analog, 4-Bromo-3-ethylbenzonitrile, to provide a foundational understanding of this class of compounds. We will also outline a theoretical synthetic approach to 4-Bromo-3-ethenylbenzonitrile, based on established chemical principles, to aid researchers in its potential preparation.

Part 1: Physicochemical Properties of 4-Bromo-3-ethylbenzonitrile

To provide a baseline for understanding, the key physicochemical properties of the related compound, 4-Bromo-3-ethylbenzonitrile, are summarized below. These values have been compiled from various chemical databases.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrN | PubChem[1] |

| Molecular Weight | 210.07 g/mol | PubChem[1] |

| CAS Number | 170230-29-2 | PubChem[1] |

| Appearance | Colorless to White to Yellow Solid or Semi-solid or liquid | Sigma-Aldrich |

| Storage | Sealed in dry, room temperature | BLD Pharm[2] |

Part 2: Synthesis and Characterization

Synthesis of 4-Bromo-3-ethylbenzonitrile

A Proposed Synthetic Pathway for 4-Bromo-3-ethenylbenzonitrile

A plausible synthetic route to 4-Bromo-3-ethenylbenzonitrile could commence from a more readily available starting material, such as 4-bromo-3-methylbenzonitrile. This proposed pathway involves a two-step process:

-

Bromination of the Methyl Group: The process would begin with the free-radical bromination of 4-bromo-3-methylbenzonitrile to yield 4-bromo-3-(bromomethyl)benzonitrile. This reaction is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) in the presence of N-bromosuccinimide (NBS).

-

Elimination to Form the Ethenyl Group: The subsequent step would involve an elimination reaction of the resulting 4-bromo-3-(bromomethyl)benzonitrile to form the desired ethenyl group. This can be achieved by treatment with a non-nucleophilic base, such as potassium tert-butoxide.

The following diagram illustrates this proposed synthetic workflow:

Caption: Proposed synthesis of 4-Bromo-3-ethenylbenzonitrile.

Characterization Techniques

For the structural elucidation and purity assessment of the synthesized 4-Bromo-3-ethenylbenzonitrile, a combination of standard analytical techniques would be essential:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be critical to confirm the presence of the vinyl protons, and ¹³C NMR would verify the carbon skeleton.

-

Mass Spectrometry (MS): This would be used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: The presence of the nitrile (C≡N) and vinyl (C=C) functional groups would be confirmed by their characteristic absorption bands.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Part 3: Potential Applications in Research and Drug Development

Substituted benzonitriles are valuable intermediates in organic synthesis and medicinal chemistry. The presence of the bromo, ethenyl, and nitrile functional groups in 4-Bromo-3-ethenylbenzonitrile would make it a versatile building block for the synthesis of more complex molecules.

-

Cross-Coupling Reactions: The bromo group can readily participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents at the 4-position of the benzene ring.

-

Modification of the Ethenyl Group: The vinyl group can undergo a wide range of chemical transformations, including hydrogenation, epoxidation, and polymerization, to introduce further chemical diversity.

-

Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, providing access to a variety of important functional groups in drug discovery.

The following diagram illustrates the potential reactive sites of 4-Bromo-3-ethenylbenzonitrile:

Caption: Potential reaction sites of 4-Bromo-3-ethenylbenzonitrile.

Conclusion

While direct experimental data for 4-Bromo-3-ethenylbenzonitrile is currently limited in the public domain, this guide provides a comprehensive overview based on the known chemistry of its structural analog, 4-Bromo-3-ethylbenzonitrile, and established principles of organic synthesis. The proposed synthetic pathway and discussion of its potential reactivity offer a valuable starting point for researchers interested in exploring the chemistry and applications of this novel compound. As with any chemical synthesis and handling, appropriate safety precautions and protocols should be strictly followed.

References

[1] PubChem. 4-Bromo-3-ethylbenzonitrile. National Center for Biotechnology Information. [Link][1]

Sources

Technical Guide: Solubility and Handling of 4-Bromo-3-vinylbenzonitrile

Executive Summary

4-Bromo-3-vinylbenzonitrile (CAS: 2229330-00-9) is a specialized aryl halide building block utilized primarily in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck) to construct complex pharmacophores.[1][2][3][4][5][6] Its structure combines three distinct functional groups—a nitrile (polar), a bromide (leaving group), and a vinyl moiety (reactive

Critical Handling Note: This compound is frequently supplied stabilized with 4-tert-butylcatechol (TBC) to prevent spontaneous polymerization of the vinyl group.[7] Solubility workflows must account for the stabilizer's presence and the compound's thermal sensitivity.[7]

Structural Analysis & Theoretical Solubility

To predict and manipulate the solubility of 4-Bromo-3-vinylbenzonitrile, we must analyze its molecular interaction potential using the "Like Dissolves Like" principle, refined by Hansen Solubility Parameters (HSP).[7]

Functional Group Contributions

-

Benzonitrile Core (

): The nitrile group introduces a strong dipole moment (~4.0 D), facilitating solubility in polar aprotic solvents (DMSO, DMF, Acetonitrile).[7][8] -

Vinyl Group (

): This non-polar alkene tail increases lipophilicity ( -

Bromine Atom (

): A large, polarizable halogen that enhances van der Waals interactions, supporting solubility in moderately non-polar organic solvents.[7][8]

Predicted Solubility Profile

Based on structural analogs (e.g., 4-bromobenzonitrile, 2-bromostyrene), the solubility profile is categorized below.

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Strong dipole-dipole interactions with the nitrile group.[8] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | High dispersion forces; "universal" solvent for aryl halides.[7][8] |

| Ethers | THF, 1,4-Dioxane, MTBE | Good (50-100 mg/mL) | Moderate polarity; ether oxygen accepts weak H-bonds.[7][8] |

| Esters | Ethyl Acetate, Isopropyl Acetate | Good (30-80 mg/mL) | Standard solvent for extraction/chromatography.[7][8] |

| Alcohols | Methanol, Ethanol, IPA | Moderate (10-50 mg/mL) | Soluble, but limited by the hydrophobic bromo-vinyl benzene core.[7][8] |

| Hydrocarbons | Hexanes, Heptane, Pentane | Poor (<5 mg/mL) | Lacks sufficient polarity to overcome crystal lattice energy.[7][8] |

| Aqueous | Water, PBS Buffer | Insoluble (<0.1 mg/mL) | Highly lipophilic; no H-bond donors to solvate water.[7][8] |

Experimental Protocol: Gravimetric Solubility Determination

Standardized workflow for determining exact solubility limits for process development.[8]

Pre-requisites

-

Stabilizer Check: Ensure the presence of TBC (typically 50-100 ppm) does not interfere with detection if using HPLC.[7][8] For gravimetric analysis, TBC mass is negligible but should be noted.[7][8]

-

Temperature Control: Perform at 20°C or 25°C. Avoid heating above 40°C to dissolve, as this risks thermal polymerization of the vinyl group.[7][8]

Step-by-Step Methodology

-

Preparation: Weigh approximately 100 mg of 4-Bromo-3-vinylbenzonitrile into a 4 mL scintillation vial.

-

Solvent Addition: Add the target solvent in 100

L increments.[7][8] -

Equilibration: Vortex for 30 seconds after each addition. If undissolved solid remains, sonicate for 1 minute (monitor temperature to ensure it stays ambient).[7]

-

Visual Inspection:

-

Quantification (Saturation Method):

Workflow Visualization

The following diagram outlines the decision logic for solvent selection and solubility testing.

Figure 1: Decision matrix for solvent selection based on process intent (Reaction vs. Purification).[7]

Application Context

Reaction Solvent Selection

For Palladium-catalyzed cross-coupling (e.g., reacting the aryl bromide):

-

Why: These solvents dissolve the substrate well and are compatible with standard bases (

, -

Degassing: The vinyl group is sensitive to oxidation.[7][8] Solvents must be thoroughly degassed (sparged with Argon/Nitrogen) to prevent side reactions and catalyst deactivation.[7]

Purification (Chromatography)[7][8][9][10]

-

Mobile Phase: Hexanes/Ethyl Acetate gradients are standard.[7][8]

-

Behavior: The compound will likely elute in the range of 10-30% EtOAc in Hexanes due to the polarity of the nitrile group.[8]

-

Loading: Dissolve the crude mixture in a minimum volume of DCM (Dichloromethane) for column loading to prevent "streaking" caused by poor solubility in the mobile phase.[7][8]

References

-

Chemical Identity & CAS

-

Solubility Principles

-

Synthesis & Handling of Vinyl-Arenes

Sources

- 1. 42872-74-2|3-Bromo-4-methylbenzonitrile|BLD Pharm [bldpharm.com]

- 2. 41963-20-6|4-Bromo-3-methylbenzonitrile|BLD Pharm [bldpharm.com]

- 3. 42872-83-3|2-Bromo-5-methylbenzonitrile|BLD Pharm [bldpharm.com]

- 4. 2039-88-5|2-Bromostyrene|BLD Pharm [bldpharm.com]

- 5. 75344-77-3|4-Bromo-3,5-dimethylbenzonitrile|BLD Pharm [bldpharm.com]

- 6. CAS:2042-37-7, 2-溴苄腈-毕得医药 [bidepharm.com]

- 7. 4-Bromo-3-methylbenzonitrile | C8H6BrN | CID 2737494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Bromo-3-(bromomethyl)benzonitrile 95% | CAS: 190197-86-5 | AChemBlock [achemblock.com]

Orthogonal Reactivity and Steric Dynamics: A Comparative Analysis of 4-Bromobenzonitrile and 4-Bromo-3-ethenylbenzonitrile

Executive Summary

In modern drug discovery and advanced materials synthesis, the selection of halogenated building blocks dictates the efficiency, scalability, and complexity of downstream functionalization. While 4-bromobenzonitrile serves as a foundational, monofunctional electrophile for standard cross-coupling, its derivative, 4-bromo-3-ethenylbenzonitrile (also known as 4-bromo-3-vinylbenzonitrile), introduces a paradigm of bifunctionality. This whitepaper provides an in-depth mechanistic and practical guide detailing the structural divergence, orthogonal reactivity profiles, and steric implications of these two synthons, equipping researchers with the causal logic required to optimize complex catalytic cycles.

Structural and Electronic Divergence

To master the reactivity of these two molecules, one must first deconstruct their electronic and steric microenvironments.

4-Bromobenzonitrile [1] is a highly crystalline, electron-deficient aryl bromide. The strongly electron-withdrawing nitrile (–C≡N) group positioned para to the bromine atom significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. This electronic activation facilitates rapid oxidative addition by low-valent transition metals (e.g., Pd(0), Ni(0)), making it an ideal substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings[2].

Conversely, 4-bromo-3-ethenylbenzonitrile [3] disrupts this symmetry by introducing an ethenyl (vinyl) group at the 3-position (ortho to the bromine). This structural modification induces two critical changes:

-

Bifunctionality : The molecule now possesses an electrophilic pole (C–Br bond) and a reactive

-system (the vinyl group), enabling divergent synthetic pathways. -

Steric Congestion : The proximity of the vinyl group to the C–Br bond creates a sterically hindered pocket, fundamentally altering the kinetics of metal insertion.

Orthogonal Reactivity: The Bifunctional Advantage

The true value of 4-bromo-3-ethenylbenzonitrile lies in its capacity for orthogonal reactivity [4]. In complex molecule synthesis, orthogonality refers to the ability to selectively functionalize one reactive site while leaving another intact, without the need for cumbersome protecting group strategies.

Because the C–Br bond and the vinyl group operate under different activation paradigms, researchers can execute highly chemoselective transformations:

-

Pathway A (C–Br Activation) : Utilizing bulky, electron-rich palladium catalysts, the C–Br bond can be cross-coupled with boronic acids or amines, leaving the vinyl group untouched for late-stage functionalization.

-

Pathway B (Vinyl Activation) : Employing Ruthenium-based Grubbs catalysts or borane reagents, the vinyl group can undergo olefin metathesis or hydroboration, respectively, while the robust C–Br bond remains inert.

-

Pathway C (Cascade/Tandem Reactions) : The proximity of the two groups allows for intramolecular cascade reactions, such as an initial intermolecular Heck insertion followed by an intramolecular cyclization to rapidly build polycyclic scaffolds[5].

Orthogonal reactivity pathways of 4-bromo-3-ethenylbenzonitrile.

Steric Modulation of the Catalytic Cycle

When transitioning from 4-bromobenzonitrile to 4-bromo-3-ethenylbenzonitrile, the catalytic requirements shift dramatically due to steric hindrance.

The Causality of Steric Blockade:

During the oxidative addition step of a cross-coupling reaction, the active Pd(0) species must approach the C–Br bond. In 4-bromobenzonitrile, this trajectory is completely unobstructed. However, in 4-bromo-3-ethenylbenzonitrile, the ortho-vinyl group (which has an A-value of approximately 1.35 kcal/mol) projects into the spatial trajectory of the incoming metal complex. This steric bulk increases the activation energy (

The Ligand Solution: To overcome this kinetic barrier, standard ligands like Triphenylphosphine (PPh3) are insufficient. Instead, researchers must employ sterically demanding, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or RuPhos ).

-

Why it works: The electron-rich nature of these ligands increases the nucleophilicity of the Pd(0) center, forcing the oxidative addition. Simultaneously, their extreme steric bulk stabilizes the highly reactive monoligated [Pd(L)] active species and accelerates the final reductive elimination step, preventing competitive side reactions such as alkene isomerization or unwanted Heck-type insertions into the adjacent vinyl group.

Experimental Methodologies

The following protocols are designed as self-validating systems. Every mechanistic choice is engineered to prevent specific failure modes associated with these substrates.

Protocol A: Standard Suzuki-Miyaura Coupling of 4-Bromobenzonitrile

Designed for high-throughput, unhindered C–C bond formation.

-

Reagent Preparation: To an oven-dried Schlenk flask, add 4-bromobenzonitrile (1.0 equiv), phenylboronic acid (1.2 equiv), and anhydrous K2CO3 (2.0 equiv).

-

Catalyst Loading: Add Pd(PPh3)4 (5 mol%). Causality: Because the substrate is unhindered and electronically activated, a standard, inexpensive Pd(0) tetrakis catalyst is kinetically sufficient.

-

Solvent Addition & Degassing: Add a 4:1 mixture of Toluene/Ethanol. Sparge the solution with Argon for 15 minutes. Self-Validation: Degassing is critical; dissolved O2 will irreversibly oxidize the phosphine ligands to phosphine oxides, permanently quenching the catalytic cycle.

-

Reaction Initiation: Heat to 80°C under Argon for 4 hours. Monitor via TLC.

-

Workup: Quench with water, extract with EtOAc, dry over MgSO4, and purify via flash chromatography.

Protocol B: Chemoselective Cross-Coupling of 4-Bromo-3-ethenylbenzonitrile

Designed to functionalize the C–Br bond while strictly preserving the reactive vinyl group.

-

Reagent Preparation: To an oven-dried Schlenk flask, add 4-bromo-3-ethenylbenzonitrile (1.0 equiv), arylboronic acid (1.1 equiv), and anhydrous K3PO4 (2.0 equiv). Causality: K3PO4 is used instead of stronger bases (like NaOtBu) to prevent base-catalyzed polymerization or isomerization of the delicate vinyl group.

-

Catalyst & Ligand Loading: Add Pd2(dba)3 (2 mol%) and XPhos (4 mol%). Causality: The bulky XPhos ligand forces the formation of a highly active monoligated Pd(0) species capable of penetrating the sterically hindered ortho-pocket.

-

Solvent Addition & Degassing: Add anhydrous THF. Freeze-pump-thaw degas 3 times.

-

Reaction Initiation: Heat to a strictly controlled 65°C. Self-Validation: Maintaining the temperature below 70°C prevents thermal auto-polymerization of the styrene-like vinyl moiety, ensuring absolute chemoselectivity.

-

Workup: Filter through a pad of Celite to remove palladium black, concentrate, and purify via silica gel chromatography.

Step-by-step workflow for chemoselective Pd-catalyzed cross-coupling.

Quantitative Data & Comparative Metrics

The following table summarizes the core physical and reactive differences between the two synthons, providing a quick-reference guide for synthetic planning.

| Metric | 4-Bromobenzonitrile | 4-Bromo-3-ethenylbenzonitrile |

| PubChem CID / CAS | CID 12162 / 623-00-7 | CAS 2229330-00-9 |

| Molecular Formula | C₇H₄BrN | C₉H₆BrN |

| Molecular Weight | 182.02 g/mol | 208.05 g/mol |

| Reactive Sites | Monofunctional (C–Br) | Bifunctional (C–Br & Vinyl) |

| Steric Hindrance (C–Br) | Low (Unobstructed) | High (Ortho-vinyl blockade) |

| Optimal Pd Ligands | PPh3, dppf | XPhos, RuPhos, SPhos |

| Primary Applications | Linear API synthesis, simple biaryls | Complex scaffolds, orthogonal functionalization |

References

-

Benzonitrile, 4-bromo- | C7H4BrN | CID 12162 - PubChem . National Institutes of Health (NIH). Available at:[Link]

-

Flow Chemistry for Flowing Cross-Couplings: A Concise Overview . Organic Process Research & Development, ACS Publications. Available at:[Link]

-

Orthogonal Reactivity in Boryl-Substituted Organotrifluoroborates . Journal of the American Chemical Society, ACS Publications. Available at:[Link]

-

A Widely Applicable Dual Catalytic System for Cross-Electrophile Coupling Enabled by Mechanistic Studies . PubMed Central (PMC), NIH. Available at:[Link]

Sources

- 1. Benzonitrile, 4-bromo- | C7H4BrN | CID 12162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4-bromo-3-ethenylbenzonitrile | 2229330-00-9 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Widely Applicable Dual Catalytic System for Cross-Electrophile Coupling Enabled by Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Potential of 4-Bromo-3-ethenylbenzonitrile in Modern Drug Discovery: A Technical Guide

Abstract

In the landscape of medicinal chemistry, the strategic incorporation of unique functional groups can unlock novel pharmacological activities and intellectual property. 4-Bromo-3-ethenylbenzonitrile, a structurally distinct aromatic compound, presents a compelling scaffold for the development of next-generation therapeutics. This technical guide provides an in-depth analysis of its synthetic accessibility, chemical reactivity, and, most importantly, its potential pharmaceutical applications. We will explore hypothetical, yet scientifically plausible, therapeutic targets and mechanisms of action, grounded in the established roles of its constituent functional moieties—the benzonitrile core, the vinyl substituent, and the bromo-handle. This document is intended for researchers, scientists, and drug development professionals seeking to explore new chemical matter in their quest for innovative medicines.

Introduction: The Strategic Value of Substituted Benzonitriles in Pharmacology

The benzonitrile moiety is a well-established pharmacophore found in numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor or a bioisostere for other functional groups make it a valuable component in drug design.[3][4] The nitrile group can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, enhancing target binding affinity and improving metabolic stability.[1][5] Furthermore, the aromatic ring of benzonitrile provides a versatile scaffold for substitution, allowing for the fine-tuning of a compound's properties to achieve desired biological activity and selectivity.

4-Bromo-3-ethenylbenzonitrile distinguishes itself through the presence of three key functional groups:

-

The Nitrile Group: A potent electron-withdrawing group that can participate in crucial interactions with biological targets.[3]

-

The Vinyl (Ethenyl) Group: This unsaturated moiety offers a site for covalent modification or can influence the molecule's conformation and electronic distribution.

-

The Bromo Group: An essential "handle" for synthetic chemists, enabling a wide range of cross-coupling reactions for lead optimization.

This guide will dissect the potential of this molecule by first examining its synthesis and chemical versatility. We will then propose a compelling, albeit hypothetical, therapeutic application in the realm of oncology, supported by a putative mechanism of action and detailed experimental protocols for its validation.

Physicochemical Properties of 4-Bromo-3-ethenylbenzonitrile

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₉H₆BrN | - |

| Molecular Weight | 208.06 g/mol | - |

| CAS Number | Not assigned (as of early 2026) | - |

| Appearance | Likely a solid at room temperature | Based on related compounds like 4-Bromo-3-methylbenzonitrile[6] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂) and sparingly soluble in water. | General characteristic of similar aromatic compounds. |

| Reactivity | The vinyl group is susceptible to addition reactions, while the bromo group is reactive in palladium-catalyzed cross-coupling reactions. The nitrile group can undergo hydrolysis or reduction under specific conditions. | Inferred from general organic chemistry principles. |

Synthesis and Chemical Reactivity: A Platform for Library Generation

The synthetic accessibility of 4-Bromo-3-ethenylbenzonitrile is a critical consideration for its utility in drug discovery. A plausible and efficient synthetic route can be envisioned, leveraging established organic chemistry transformations.

Proposed Synthetic Pathway

A logical approach to the synthesis of 4-Bromo-3-ethenylbenzonitrile would start from a more readily available precursor, such as 4-bromo-3-methylbenzonitrile.

Caption: Proposed synthetic route to 4-Bromo-3-ethenylbenzonitrile.

Step-by-Step Rationale:

-

Radical Bromination: 4-Bromo-3-methylbenzonitrile can undergo free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) to yield 4-bromo-3-(bromomethyl)benzonitrile.[7]

-

Oxidation to Aldehyde: The resulting benzylic bromide is a versatile intermediate that can be converted to the corresponding aldehyde, 4-bromo-3-formylbenzonitrile, via various methods such as the Sommelet reaction or by oxidation with an N-oxide.

-

Wittig Reaction: The final step involves a Wittig reaction between the aldehyde and a suitable phosphorus ylide, such as methylenetriphenylphosphorane, to introduce the ethenyl (vinyl) group.

Reactivity and Derivatization Potential

The true value of 4-Bromo-3-ethenylbenzonitrile in a drug discovery program lies in its potential for derivatization to generate a library of analogues for structure-activity relationship (SAR) studies.[8]

Caption: Derivatization possibilities for 4-Bromo-3-ethenylbenzonitrile.

Potential Pharmaceutical Application: A Covalent Inhibitor of Epidermal Growth Factor Receptor (EGFR)

Given the presence of an electrophilic vinyl group and a benzonitrile core known to interact with kinase active sites, we hypothesize that 4-Bromo-3-ethenylbenzonitrile could serve as a starting point for the development of covalent inhibitors of Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.

Proposed Mechanism of Action

Many successful EGFR inhibitors, such as gefitinib and erlotinib, feature a quinazoline core that mimics the adenine ring of ATP. The benzonitrile moiety of our lead compound could potentially occupy a similar space in the ATP-binding pocket. The vinyl group, being a Michael acceptor, could then form a covalent bond with a nucleophilic cysteine residue (Cys797) in the active site of EGFR. This covalent modification would lead to irreversible inhibition of the kinase, a strategy employed by several third-generation EGFR inhibitors.

Caption: Proposed mechanism of covalent inhibition of EGFR signaling.

Experimental Validation Workflow

A systematic approach is required to validate this hypothesis. The following workflow outlines the key experiments.

Caption: Workflow for the experimental validation of EGFR inhibition.

Detailed Protocol: In Vitro EGFR Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 4-Bromo-3-ethenylbenzonitrile and its derivatives against EGFR kinase activity.

Materials:

-

Recombinant human EGFR protein (catalytic domain)

-

Poly(Glu, Tyr) 4:1 substrate

-

Adenosine-5'-triphosphate (ATP)

-

Test compounds (dissolved in DMSO)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in kinase buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

-

Assay Setup:

-

To each well of a 384-well plate, add 2.5 µL of the test compound solution.

-

Add 2.5 µL of a solution containing the EGFR enzyme and the poly(Glu, Tyr) substrate in kinase buffer.

-

Incubate for 10 minutes at room temperature to allow for compound binding.

-

-

Initiation of Reaction: Add 5 µL of ATP solution in kinase buffer to each well to initiate the kinase reaction. The final ATP concentration should be at or near its Kₘ for EGFR.

-

Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

-

Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis:

-

The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Conclusion and Future Directions

4-Bromo-3-ethenylbenzonitrile represents a promising, yet underexplored, chemical scaffold for pharmaceutical development. Its unique combination of a benzonitrile core, a reactive vinyl group, and a synthetically versatile bromo-handle provides a rich platform for the design of novel therapeutics. The hypothetical application as a covalent EGFR inhibitor presented here serves as a compelling example of its potential. Future research should focus on the efficient synthesis of this molecule and its derivatives, followed by a systematic evaluation of their biological activities against a panel of relevant targets. The insights gained from such studies will undoubtedly pave the way for the discovery of new and effective medicines.

References

- Heilman, W. P., et al. (1981). Synthesis and antiinflammatory evaluation of substituted isophthalonitriles, trimesonitriles, benzonitriles, and terephthalonitriles. Journal of Medicinal Chemistry, 24(12), 1554-1560.

- Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1650-1671.

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-3-ethylbenzonitrile. PubChem. Retrieved from [Link]

-

Adoo, S. (n.d.). 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile (906673-54-9). Retrieved from [Link]

- Raman, G., & Ajaypraveenkumar, A. (2018). Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. Oriental Journal of Chemistry, 34(3), 1478-1483.

-

Cheméo. (n.d.). Chemical Properties of Benzonitrile, 4-bromo- (CAS 623-00-7). Retrieved from [Link]

- Al-Hourani, B. J., et al. (2023).

-

Pharmaffiliates. (n.d.). 4-Bromo-3,5-dimethylbenzonitrile. Retrieved from [Link]

- El-Azab, A. S. (2009). Fast and efficient synthesis of 14C labelled benzonitriles and their corresponding acids. Journal of Labelled Compounds and Radiopharmaceuticals, 52(10), 441-445.

- Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1650-1671.

- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.

- da Silva, E. F., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(10), 1167-1182.

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-3-methylbenzonitrile. PubChem. Retrieved from [Link]

- Siddiqui, N., et al. (2010). Synthesis And Anticonvulsant Activity Of Some N-Substituted-Phthalimide Analogs. Acta Poloniae Pharmaceutica, 67(3), 239-244.

-

Quora. (2022, May 11). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? Retrieved from [Link]

- Takeshita, H., Mori, A., & Kubo, K. (1993). bromomalononitrile. Organic Syntheses, 71, 230.

- Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1650-1671.

-

Pharmaffiliates. (n.d.). 4-(4-(4-Bromo-3-formylphenoxy)-3-formylphenoxy)benzonitrile. Retrieved from [Link]

- Kumar, S., & Kumar, A. (2020).

- Heilman, W. P., et al. (1981). Synthesis and antiinflammatory evaluation of substituted isophthalonitriles and trimesonitriles, benzonitriles, and terephthalonitriles. Journal of Medicinal Chemistry, 24(12), 1554-1560.

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-3-(bromomethyl)benzonitrile. PubChem. Retrieved from [Link]

- Zhukovskaya, O., et al. (2019). Synthesis and Pharmacological Activity of C(2)-Substituted Benzimidazoles. Pharmaceutical Chemistry Journal, 53(3), 213-218.

- Chatzisymeon, E., et al. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1 H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. International Journal of Molecular Sciences, 25(11), 5908.

-

Drug Design Org. (2005, May 15). Structure Activity Relationships. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzonitrile, 4-bromo-. PubChem. Retrieved from [Link]

Sources

- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Bromo-3-methylbenzonitrile | C8H6BrN | CID 2737494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 8. Structure Activity Relationships - Drug Design Org [drugdesign.org]

4-Bromo-3-ethenylbenzonitrile melting point and boiling point

An In-Depth Technical Guide to the Physicochemical Characterization of 4-Bromo-3-ethenylbenzonitrile

Abstract

Introduction: The Challenge of a Novel Compound

4-Bromo-3-ethenylbenzonitrile (also known as 4-Bromo-3-vinylbenzonitrile) is a substituted benzonitrile. The benzonitrile scaffold is a pivotal building block in the synthesis of numerous pharmaceuticals and functional materials.[1] The reactivity and physical properties of such molecules are finely tuned by the nature and position of their substituents.[1] The presence of a bromine atom and an ethenyl (vinyl) group suggests a versatile intermediate for cross-coupling reactions and polymerization, making it a compound of significant interest.

However, as a novel or sparsely documented entity, its fundamental physicochemical properties, such as melting and boiling points, are not established. This guide, therefore, addresses a critical question: How do we rigorously characterize such a compound to enable its effective use in research and drug development?

The Critical Role of Melting and Boiling Points in Drug Development

The melting point (MP) and boiling point (BP) are far more than simple physical constants; they are critical indicators of a compound's identity, purity, and potential behavior within a formulation.

-

Purity Assessment : A pure, crystalline organic compound typically exhibits a sharp melting point range (0.5-1.0°C). The presence of even small amounts of impurities will cause a depression of the melting point and a broadening of the melting range.[2] This phenomenon, known as melting point depression, is a rapid and cost-effective method for gauging purity throughout synthesis and purification.[2][3][4]

-

Compound Identification : While not sufficient for identification on its own, a measured melting point can help corroborate the identity of a newly synthesized compound when compared with predicted values or the analysis of analogous structures.[5][6] The mixed melting point technique, where the unknown is mixed with a known standard, is a classic and definitive method for identity confirmation.[7][8]

-

Formulation & Stability : The physical properties of an active pharmaceutical ingredient (API) are paramount for formulation design.[9][10] A compound's melting point correlates with its solubility and crystal lattice energy.[11][12] This relationship is crucial, as poor solubility is a major hurdle to bioavailability for many drug candidates.[13] Furthermore, the thermal stability of a drug, indicated by its melting point, dictates viable manufacturing processes (e.g., heat drying, melt extrusion) and storage conditions.[4][14]

-

Predicting Drug Absorption : Interestingly, the melting point can be used as an early guide to predict the passive intestinal absorption of poorly soluble drugs.[12] Lower melting compounds generally exhibit a higher potential for good absorption compared to high-melting-point compounds at a given dose.[12]

Theoretical Prediction of Physical Properties

Before embarking on experimental work, especially when material is scarce, computational prediction provides valuable estimates. These methods, broadly categorized under Quantitative Structure-Property Relationship (QSPR) models, use molecular descriptors to predict physical properties.[15][16]

-

How it Works : QSPR models derive correlations between a molecule's structural features (e.g., molecular weight, topology, electronic properties) and its macroscopic properties like boiling point.[17][18]

-

Modern Approaches : Machine learning and artificial intelligence (AI) models are increasingly used to predict melting and boiling points with greater accuracy, trained on large datasets of known compounds.[19][20][21] These models can process complex structural information, such as a molecule's SMILES (Simplified Molecular-Input Line-Entry System) string, to make a prediction.[19]

-

Causality : The boiling point is a reflection of the strength of intermolecular forces (e.g., London dispersion forces, dipole-dipole interactions).[22][23] For 4-Bromo-3-ethenylbenzonitrile, we would consider the increased molecular weight and surface area from the bromine atom leading to stronger dispersion forces, and the polar nitrile group contributing to dipole-dipole interactions, both of which would suggest a higher boiling point than simpler, non-polar analogues.[22] Melting point is more complex, as it also depends on how well the molecules pack into a crystal lattice, which is influenced by factors like molecular symmetry and flexibility.[11][24]

| Property | Predicted Value (Illustrative) | Prediction Method | Key Structural Influences |

| Melting Point | 45 - 55 °C | Group Contribution / ML Model | Rigidity of benzene ring, intermolecular dipole-dipole interactions from the nitrile group, potential for crystal packing. |

| Boiling Point | 260 - 275 °C | QSPR / Topological Descriptors | High molecular weight (Bromine), significant dipole moment (Nitrile), large surface area. |

Experimental Determination Protocols

The following protocols describe rigorous, self-validating systems for the determination of melting and boiling points, suitable for formal characterization in a drug development setting.

Protocol: Melting Point Determination via Digital Capillary Apparatus

This method is a cornerstone of physical characterization, providing data on both melting temperature and purity (via the melting range).[6]

Methodology:

-

Sample Preparation :

-

Ensure the sample of 4-Bromo-3-ethenylbenzonitrile is completely dry and homogenous. If necessary, gently grind the crystalline solid into a fine powder.

-

Tap the open end of a glass capillary tube into the powder to collect a small amount of sample.

-

Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample into the bottom, sealed end. The packed sample height should be 2-3 mm.

-

-

Instrument Setup :

-

Use a calibrated digital melting point apparatus (e.g., a Mel-Temp or similar device).

-

Insert the packed capillary tube into the heating block.

-

-

Rapid Determination (Scouting Run) :

-

Set a rapid heating ramp (e.g., 10-20°C per minute) to quickly find an approximate melting range.[8]

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (clear point).

-

-

Accurate Determination :

-

Allow the apparatus to cool at least 20°C below the approximate melting point.

-

Using a fresh sample, set the starting temperature to ~15°C below the scouted onset temperature.

-

Set a slow heating ramp of 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

Carefully observe and record the onset and clear point temperatures.

-

-

Validation & Reporting :

-

Repeat the accurate determination at least twice more with fresh samples. The results should be consistent.

-

Report the result as a melting range (e.g., 50.5 - 51.5 °C). A narrow range (<2°C) is indicative of high purity.[7]

-

Caption: Workflow for accurate melting point determination.

Protocol: Micro Boiling Point Determination

When only a small quantity of a novel compound is available, micro-scale methods are essential. This technique uses a standard melting point apparatus and traps the vapor in an inverted capillary to observe boiling.[25][26][27]

Methodology:

-

Apparatus Preparation :

-

Create a small, inverted capillary (bell). Seal one end of a glass spotter or Pasteur pipette in a flame, then break it to create a ~1 cm long sealed insert.[25]

-

Place this bell, sealed-end-up, into a standard melting point capillary tube.

-

-

Sample Loading :

-

Using a syringe or micropipette, introduce 5-10 µL of liquid 4-Bromo-3-ethenylbenzonitrile into the capillary tube.

-

Gently tap or centrifuge the tube to ensure the liquid settles at the bottom, surrounding the open end of the inverted bell.

-

-

Instrument Setup & Measurement :

-

Place the prepared capillary assembly into the digital melting point apparatus.

-

Heat rapidly to about 15-20°C below the predicted boiling point.

-

Reduce the heating rate to 2-3°C per minute.

-

Observe the inverted bell. As the temperature rises, trapped air will expand and exit as slow bubbles.

-

The boiling point is the temperature at which a rapid, continuous stream of bubbles emerges from the bottom of the inverted bell.[25][27]

-

-

Validation & Confirmation :

-

Turn off the heat and allow the apparatus to cool.

-

The bubble stream will slow and stop. The liquid will then be drawn back into the inverted bell. The temperature at which the liquid just begins to enter the bell is a confirmation of the boiling point.

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent. Report the boiling point with the pressure (e.g., 268 °C at 760 mmHg).

-

Caption: Workflow for micro-scale boiling point determination.

Conclusion: From Physical Constants to Project Milestones

The determination of the melting and boiling points of 4-Bromo-3-ethenylbenzonitrile serves as a critical first step in its journey from a novel molecule to a potential tool in drug discovery and development. These are not merely numbers but data points that inform purity, confirm identity, and guide formulation strategy. By employing rigorous, well-validated experimental protocols alongside modern predictive methods, researchers can build a robust data package for any new chemical entity. This foundational knowledge is indispensable for making informed decisions, mitigating risks, and accelerating the path from the laboratory bench to clinical application.

References

-

Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. RSC Publishing. [Link]

-

Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. Asian Journal of Chemistry. [Link]

-

Pharmaceutical Powders: Fundamental Properties and their Impact on Drug Formulation. Research and Reviews: A Journal of Pharmaceutical Science. [Link]

-

How to Determine Boiling Points on the Microscale. Chemtips. [Link]

-

Purity and Identification of Solids Using Melting Points. Portland State University. [Link]

-

Micro-boiling point measurement. University of Calgary. [Link]

-

Boiling Point Determination. Chemconnections. [Link]

-

Chapter 11: Purity Determination Using DSC. GlobalSpec. [Link]

-

QSPR Prediction of N-boiling point and Critical properties of Organic Compounds and Comparison with a Group-Contribution Method. IRIS. [Link]

-

Melting point determination. University of Calgary. [Link]

-

Prediction of Melting Temperature of Organic Molecules using Machine Learning. ResearchGate. [Link]

-

Prediction of boiling points of organic compounds by QSPR tools. PubMed. [Link]

-

Predicting boiling and melting points. Organic Chemistry: How to.... [Link]

-

Micro Boiling Point Determination. chymist.com. [Link]

-

Melting Point Determination. Lambda Photometrics. [Link]

-

QSPR Calculation of Normal Boiling Points of Organic Molecules Based on the Use of Correlation Weighting of Atomic Orbitals with Extended Connectivity of Zero. PMC. [Link]

-

Purity Determination and DSC Tzero Technology. TA Instruments. [Link]

-

Micro-boiling point measurement. Chemistry. [Link]

-

General Melting Point Prediction Based on a Diverse Compound Data Set and Artificial Neural Networks. Semantic Scholar. [Link]

-

Physical An Chemical Properties of Drugs & Its Effect On Formulation. Scribd. [Link]

-

Special Issue : Impact of Physicochemical Properties of Pharmaceutical Substances on Dosage Form Performance. MDPI. [Link]

-

Quantitative Structure-Property Relationship Study for Prediction of Boiling Point and Enthalpy of Vaporization of Alkenes. Bentham Science. [Link]

-

Physical Properties in Drug Design. ResearchGate. [Link]

-

An Overview on Computational Tools for Predicting and Designing the Organic Compounds. Longdom Publishing. [Link]

-

What Physical Properties of Pharmaceuticals Reveal About Drug Stability. Raytor. [Link]

-

3.3 Melting points and Boiling Points. Open Oregon Educational Resources. [Link]

-

Synthesis and Characterization of Benzonitrile-Substituted Silyl Ethers. Taylor & Francis Online. [Link]

-

Estimation of Melting Points of Organics. PubMed. [Link]

-

Melting point determination: Significance and symbolism. Wisdom Library. [Link]

-

Substituent Effect on the Geometrical Structures and Electronic Properties of Benzonitrile Oligobenzonitriles!. Acta Physico-Chimica Sinica. [Link]

-

Experiment 1: Melting-point Determinations. Thompson Rivers University. [Link]

-

15N NMR chemical shifts of ring substituted benzonitriles. PubMed. [Link]

-

Experiment name / Determination of melting point Experimental Procedures. Saddleback College. [Link]

-

Melting Point Determination in Pharmaceutical Industry. NANOLAB. [Link]

-

Experiment 1 - Melting Points. University of Missouri–St. Louis. [Link]

-

Measuring the Melting Point. Laboratory Equipment. [Link]

-

Melting Point Determination. ResolveMass Laboratories Inc.. [Link]

-

An interesting relationship between drug absorption and melting point. PubMed. [Link]

-

Prediction of boiling points of organic compounds by QSPR tools. ResearchGate. [Link]

-

Prediction of boiling points and melting points of aromatic compounds. OSTI.GOV. [Link]

-

Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Medium. [Link]

-

Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. PMC. [Link]

-

ortho-Fluoro or ortho Effect? Oxidative Addition of Zerovalent Nickel into the C–CN Bond of Substituted Benzonitriles. ScholarWorks @ UTRGV. [Link]

-

Preparation of 4-bromobenzonitrile. PrepChem.com. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. lambdaphoto.co.uk [lambdaphoto.co.uk]

- 3. wisdomlib.org [wisdomlib.org]

- 4. nano-lab.com.tr [nano-lab.com.tr]

- 5. web.pdx.edu [web.pdx.edu]

- 6. vet.mu.edu.iq [vet.mu.edu.iq]

- 7. athabascau.ca [athabascau.ca]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. rroij.com [rroij.com]

- 10. scribd.com [scribd.com]

- 11. Estimation of Melting Points of Organics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. raytor.com [raytor.com]

- 15. QSPR Calculation of Normal Boiling Points of Organic Molecules Based on the Use of Correlation Weighting of Atomic Orbitals with Extended Connectivity of Zero- and First-Order Graphs of Atomic Orbitals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benthamdirect.com [benthamdirect.com]

- 17. Prediction of boiling points of organic compounds by QSPR tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Melting point prediction of organic molecules by deciphering the chemical structure into a natural language - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. medium.com [medium.com]

- 22. Predicting boiling and melting points – Organic Chemistry: How to…. [shimizu-uofsc.net]

- 23. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 24. Prediction of boiling points and melting points of aromatic compounds (Conference) | OSTI.GOV [osti.gov]

- 25. chemtips.wordpress.com [chemtips.wordpress.com]

- 26. chemconnections.org [chemconnections.org]

- 27. chymist.com [chymist.com]

Whitepaper: Reactivity Profile and Synthetic Utility of Bromo-Vinyl-Benzonitrile Derivatives

Executive Summary

Bromo-vinyl-benzonitrile derivatives—such as 4-(2-bromovinyl)benzonitrile and 4-bromo-2-vinylbenzonitrile—are highly versatile, polyfunctional building blocks utilized extensively in advanced organic synthesis and medicinal chemistry. Their architectural value lies in the orthogonal reactivity of their three distinct functional groups: a halogen bond (C-Br) primed for oxidative addition, an alkene moiety susceptible to cycloadditions and metathesis, and an electron-withdrawing nitrile (-CN) group that modulates electronic topography while serving as a precursor for heterocycles (e.g., tetrazoles).

This technical guide dissects the chemoselective reactivity profile of these derivatives, providing causality-driven experimental protocols and mechanistic insights to empower drug development professionals in deploying these scaffolds effectively.

Electronic Topography and Regioselectivity

The reactivity of bromo-vinyl-benzonitriles is dictated by the push-pull electronic dynamics established by the nitrile group. The -CN moiety exerts a strong inductive (-I) and resonance (-M) electron-withdrawing effect, which fundamentally alters the electron density of both the aromatic ring and the conjugated vinyl system.

-

The C(sp²)-Br Bond: In aryl bromide derivatives (e.g., 4-bromobenzonitrile systems), the electron-deficient nature of the ring accelerates the oxidative addition of low-valent transition metals (Pd⁰, Ni⁰)[1]. In vinyl bromide derivatives (e.g., 4-(2-bromovinyl)benzonitrile), the C-Br bond is highly activated for copper-mediated substitutions and cross-coupling reactions ()[2].

-

The Alkene System: The vinyl group can act as a dieneophile or participate in Heck-type vinylations. The polarization of the double bond by the distal cyano group often dictates high regioselectivity in hydroborations and cycloadditions.

-

The Nitrile Group: Beyond its electronic influence, the nitrile acts as a synthetic handle that remains inert under standard cross-coupling conditions, allowing for late-stage functionalization into primary amines, amides, or amidines.

Chemoselective Reactivity Pathways

The true utility of bromo-vinyl-benzonitriles lies in the ability to selectively address one functional group while preserving the others.

A. Copper-Mediated Trifluoroethoxylation

Vinyl bromides undergo facile trifluoroethoxylation using copper catalysis. By employing the [phen]2Cu reagent in the presence of sodium tert-butoxide (NaOt-Bu), the vinyl bromide is efficiently converted to a trifluoroethyl vinyl ether. The reaction tolerates the cyano group perfectly, demonstrating excellent chemoselectivity ()[2].

B. Photocatalytic Stereodivergent Isomerization

Styryl halides often exist as mixtures of E and Z isomers. Recent advances in photoredox catalysis have enabled the stereodivergent synthesis of functionalized alkenes. Using an organic photocatalyst like fluorescein under blue LED irradiation, 4-(2-bromovinyl)benzonitrile can be isomerized to the pure (E)-isomer with 100% yield over 24 hours in 1,4-dioxane ()[2].

C. Aryne Diels-Alder (ADA) Cycloadditions

β-Bromovinylarenes serve as excellent precursors for the construction of complex polycyclic aromatic hydrocarbons (PAHs). Through a transition-metal-free Aryne Diels-Alder (ADA) reaction followed by aromatization, these derivatives react with arynes to construct highly substituted phenanthrenes and naphthalenes ()[2].

Caption: Divergent synthetic pathways of 4-(2-bromovinyl)benzonitrile derivatives.

Quantitative Reactivity Data

The table below summarizes the optimized reaction parameters for key transformations involving bromo-vinyl-benzonitrile scaffolds, allowing for rapid comparison of conditions.

| Derivative | Transformation | Catalyst / Reagents | Solvent & Temp | Yield / Outcome | Ref |

| 4-(2-Bromovinyl)benzonitrile | Trifluoroethoxylation | [phen]2Cu, NaOt-Bu, CF₃CH₂OH | DMF, 80 °C | High yield of vinyl ether | [2] |

| 4-(2-Bromovinyl)benzonitrile | E/Z Isomerization | Fluorescein (Photocatalyst) | 1,4-Dioxane, hv, 24h | 100% yield of (E)-isomer | [2] |

| β-Bromovinylarenes | Aryne Diels-Alder | Aryne precursors (TM-free) | Various | Substituted Phenanthrenes | [2] |

| 4-Bromobenzonitrile | SMC Vinylation | Pd(PPh₃)₄, K-vinyltrifluoroborate | THF/H₂O (MW), 150 °C | High yield of vinylated arene | [1] |

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, embedding the causality behind reagent selection and in-process analytical checkpoints.

Protocol 1: Copper-Mediated Trifluoroethoxylation

Objective: Chemoselective substitution of the vinylic bromide to yield a trifluoroethyl vinyl ether.

-

Preparation of the Cu-Complex: In an argon-filled glovebox, charge an oven-dried Schlenk flask with [phen]2Cu (1.2 equiv).

-

Causality: The phenanthroline ligand strongly coordinates the copper center, stabilizing the Cu(I) oxidation state and preventing disproportionation, which is critical for initiating the oxidative addition step.

-

-

Reagent Addition: Add 4-(2-bromovinyl)benzonitrile (1.0 equiv) and NaOt-Bu (2.0 equiv).

-

Causality: NaOt-Bu (pKa ~17) is selected because it is sufficiently basic to deprotonate trifluoroethanol (pKa ~12.5) but sterically hindered enough to avoid acting as a competing nucleophile against the vinyl bromide.

-

-

Solvent & Nucleophile Injection: Seal the flask, remove from the glovebox, and inject anhydrous DMF followed by CF₃CH₂OH (2.0 equiv) via syringe.

-

Causality: DMF possesses a high dielectric constant, which effectively solvates the highly polar Cu(III) transition states during the catalytic cycle.

-

-

Thermal Activation: Stir the reaction mixture at 80 °C for 12 hours.

-

Self-Validation Checkpoint (LC-MS): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the characteristic 1:1 isotopic doublet (M / M+2) of the brominated starting material is entirely replaced by the M-Br+OCH₂CF₃ mass peak.

-

Workup: Quench with saturated aqueous NH₄Cl to complex residual copper salts, extract with EtOAc, and purify via silica gel chromatography.

Caption: Cu-mediated oxidative addition and reductive elimination cycle.

Protocol 2: Photocatalytic Stereodivergent Isomerization

Objective: Isomerization of a mixed E/Z styryl halide to the thermodynamically/kinetically targeted (E)-isomer.

-

Reaction Assembly: Dissolve 4-(2-bromovinyl)benzonitrile (1.0 equiv) in 1,4-dioxane.

-

Causality: Dioxane provides a non-polar environment that maximizes the triplet excited-state lifetime of the photocatalyst. Degassing the solvent via three freeze-pump-thaw cycles is mandatory because ambient oxygen rapidly quenches triplet states, shutting down the energy transfer (EnT) pathway.

-

-

Catalyst Addition: Add Fluorescein (5 mol%).

-

Causality: Fluorescein is specifically chosen because its triplet energy precisely matches the energy required to excite the styryl system via EnT, completely avoiding single-electron transfer (SET) pathways that would trigger unwanted debromination of the substrate.

-

-

Irradiation: Irradiate the mixture with blue LEDs (λ = 450 nm) for 24.0 hours at ambient temperature[2].

-

Self-Validation Checkpoint (¹H-NMR): Evaporate a small aliquot and analyze the crude mixture via ¹H-NMR. Absolute confirmation of the (E)-isomer is established by measuring the trans-vinylic proton coupling constant (

Hz). The disappearance of signals with a coupling constant of

References

-

Ding, J., You, Y., & Weng, Z. (2016). Copper-mediated trifluoroethoxylation of vinyl bromides. Tetrahedron Letters.[Link]

-

Metternich, J. B., & Gilmour, R. (2019). Photocatalytic Isomerization of Styryl Halides: Stereodivergent Synthesis of Functionalized Alkenes. European Journal of Organic Chemistry.[Link]

-

Bhojgude, S. S., et al. (2019). Construction of Phenanthrenes and Naphthalenes from β-Bromovinylarenes and Arynes via Aryne Diels-Alder Reaction/Aromatization. The Journal of Organic Chemistry.[Link]

-

Brooker, et al. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts (MDPI).[Link]

Sources

Literature review on 3-vinyl-4-bromobenzonitrile synthesis

An In-depth Technical Guide to the Synthesis of 3-Vinyl-4-bromobenzonitrile for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword: Strategic Approaches to a Key Pharmaceutical Building Block

3-Vinyl-4-bromobenzonitrile is a highly valuable trifunctional building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique arrangement of a vinyl group, a bromine atom, and a nitrile moiety allows for sequential, orthogonal chemical modifications, making it an ideal scaffold for constructing complex molecular architectures. The vinyl group is amenable to a wide range of transformations including polymerization, hydrogenation, and metathesis. The bromine atom serves as a classic handle for palladium-catalyzed cross-coupling reactions, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct heterocyclic systems.

This guide provides a comprehensive overview of the principal synthetic strategies for accessing 3-vinyl-4-bromobenzonitrile. Rather than presenting a single method, we will explore multiple, field-proven pathways, critically evaluating each for its efficiency, scalability, and functional group tolerance. The discussion is framed from an application-focused perspective, explaining the causality behind procedural choices to empower researchers in selecting and optimizing the route best suited for their specific laboratory or developmental context.

Route 1: Palladium-Catalyzed Cross-Coupling Reactions